molecular formula C6H8CaO4S B13770757 Calcium 3,3'-thiobispropionate CAS No. 67151-67-1

Calcium 3,3'-thiobispropionate

Cat. No.: B13770757
CAS No.: 67151-67-1
M. Wt: 216.27 g/mol
InChI Key: IIPIUKIMHUHAEW-UHFFFAOYSA-L
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Calcium 3,3’-thiobispropionate is a chemical compound with the molecular formula C6H8CaO4S and a molecular weight of 216.27 g/mol . It is also known as 3-(2-carboxylatoethylsulfanyl)propanoate. This compound is primarily used in various industrial and research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

Calcium 3,3’-thiobispropionate can be synthesized through the reaction of 3,3’-thiobispropanoic acid with calcium hydroxide or calcium carbonate under controlled conditions . The reaction typically involves dissolving the acid in a suitable solvent, such as water or ethanol, and then adding the calcium compound slowly while maintaining the temperature and pH at optimal levels to ensure complete reaction and precipitation of the product.

Industrial Production Methods

In industrial settings, the production of calcium 3,3’-thiobispropionate often involves large-scale batch or continuous processes. The reaction conditions are carefully monitored to ensure high yield and purity of the product. The final product is usually purified through recrystallization or filtration techniques to remove any impurities.

Chemical Reactions Analysis

Types of Reactions

Calcium 3,3’-thiobispropionate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones under specific conditions.

    Reduction: Reduction reactions can convert the compound into thiols or other reduced forms.

    Substitution: The carboxylate groups in the compound can participate in substitution reactions with various electrophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce thiols.

Scientific Research Applications

Calcium 3,3’-thiobispropionate has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of calcium 3,3’-thiobispropionate involves its interaction with specific molecular targets and pathways. The compound can bind to calcium receptors and channels, influencing cellular processes such as signal transduction, muscle contraction, and enzyme activity . The sulfur-containing moiety in the compound also allows it to participate in redox reactions, further modulating its biological effects.

Comparison with Similar Compounds

Similar Compounds

  • Calcium 3,3’-dithiobispropionate
  • Calcium 3,3’-oxybispropionate
  • Calcium 3,3’-aminobispropionate

Uniqueness

Calcium 3,3’-thiobispropionate is unique due to its sulfur-containing structure, which imparts distinct chemical and biological properties.

Properties

CAS No.

67151-67-1

Molecular Formula

C6H8CaO4S

Molecular Weight

216.27 g/mol

IUPAC Name

calcium;3-(2-carboxylatoethylsulfanyl)propanoate

InChI

InChI=1S/C6H10O4S.Ca/c7-5(8)1-3-11-4-2-6(9)10;/h1-4H2,(H,7,8)(H,9,10);/q;+2/p-2

InChI Key

IIPIUKIMHUHAEW-UHFFFAOYSA-L

Canonical SMILES

C(CSCCC(=O)[O-])C(=O)[O-].[Ca+2]

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.